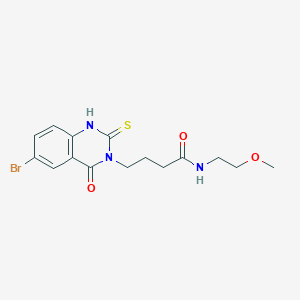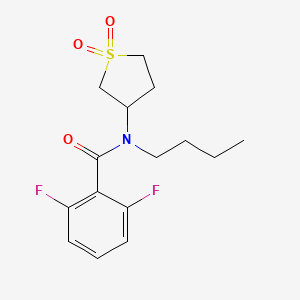
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, also known as 5ATMPA, is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in the early 2000s and has since been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Studies
A focused library of acrylonitrile analogues, including compounds similar to 2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, was synthesized using a Knoevenagel condensation method. This approach highlighted the eco-friendly synthesis of (Z)-acrylonitrile derivatives, showcasing improvements in synthetic efficiency, purity, and selectivity. The study also explored acetylcholinesterase (AChE) inhibition, where compounds with methoxy groups showed significant inhibitory activity, indicating potential for applications in neurodegenerative disease research (Parveen et al., 2014).
Crystal Structure Analysis
Research into the crystal structure of acrylonitrile derivatives has provided insights into their chemical behavior and potential applications in material science. The study of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to 2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, revealed intricate hydrogen bonding patterns, offering clues to its reactivity and stability (Kavitha et al., 2006).
Environmental and Biological Monitoring
A method for quantifying biomarkers of exposure to acrylonitrile in human urine by LC-MS/MS was developed, enabling the assessment of environmental or occupational exposure. This research is crucial for understanding the health impacts of acrylonitrile derivatives and for developing safety standards (Schettgen et al., 2009).
Electropolymerization and Electrochemical Characterization
Studies on the electropolymerization of acrylate substituted thiophene derivatives, which are structurally related to 2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, have explored their potential in creating electroactive films. Such research indicates the possibility of using these compounds in the development of advanced materials for electronic applications (Lankinen et al., 1999).
Cytotoxicity of Pyrazole Derivatives
Research on the synthesis and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with compounds similar to 2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, contributes to the field of medicinal chemistry. These studies aim to discover new bioactive compounds with potential applications in cancer treatment (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINFSCCAFFLKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)
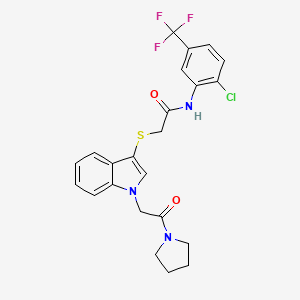
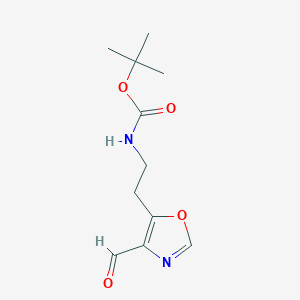
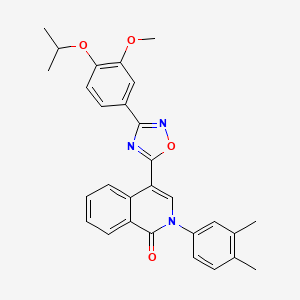
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)
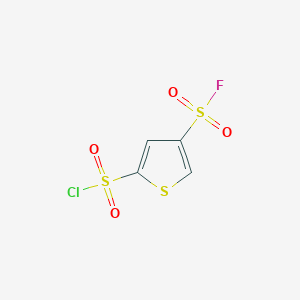
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
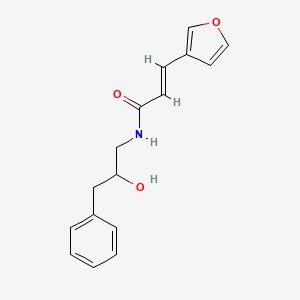

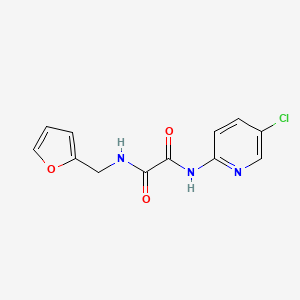
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
